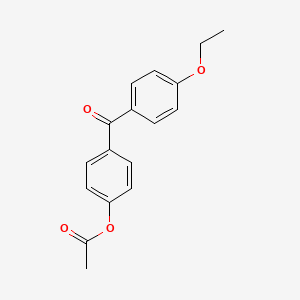

4-Acetoxy-4'-ethoxybenzophenone

Description

4-Acetoxy-4'-ethoxybenzophenone is a benzophenone derivative featuring acetoxy (–OAc) and ethoxy (–OEt) substituents on its aromatic rings. Benzophenones are widely studied for their diverse applications, including use as UV absorbers, synthetic intermediates, and bioactive molecules. The ethoxy and acetoxy groups influence the compound’s solubility, stability, and reactivity. Notably, this compound has been listed in specialty chemical catalogs but is currently marked as discontinued, limiting its commercial availability .

Properties

IUPAC Name |

[4-(4-ethoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-3-20-15-8-4-13(5-9-15)17(19)14-6-10-16(11-7-14)21-12(2)18/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHDHCYSZZJEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641718 | |

| Record name | 4-(4-Ethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-83-9 | |

| Record name | 4-(4-Ethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-4’-ethoxybenzophenone typically involves the acetylation of 4-hydroxybenzophenone. One common method includes the reaction of 4-hydroxybenzophenone with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out by mixing the reactants and heating the mixture to around 50-60°C for 15 minutes. The product is then precipitated by adding water and purified through recrystallization from ethanol .

Industrial Production Methods: Industrial production of 4-Acetoxy-4’-ethoxybenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxy-4’-ethoxybenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The acetoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

4-Acetoxy-4’-ethoxybenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Mechanism of Action

The mechanism of action of 4-Acetoxy-4’-ethoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The acetoxy and ethoxy groups can modulate the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

4-Acetoxy-4'-chlorobenzophenone

- Substituents : Acetoxy (–OAc) and chloro (–Cl).

- Applications : Likely used as a halogenated intermediate in organic synthesis.

4-Acetoxy-4'-hexyloxybenzophenone

- Substituents : Acetoxy (–OAc) and hexyloxy (–OC₆H₁₃).

- Properties: The longer hexyloxy chain improves lipophilicity, which may enhance solubility in non-polar solvents. Safety protocols emphasize avoiding dust formation and using non-sparking tools during handling .

- Applications: Suitable for industrial or research applications requiring hydrophobic benzophenone derivatives.

3-Bromo-4'-ethoxybenzophenone

2-Hydroxy-4-(2-phenoxyethoxy)benzophenone

- Substituents: Hydroxy (–OH) and phenoxyethoxy (–OCH₂CH₂OPh).

- Properties: The hydroxy group enables hydrogen bonding, while the phenoxyethoxy chain adds steric bulk. This compound may act as a UV absorber due to benzophenone’s inherent photostability .

Data Tables

Table 1: Key Properties of Selected Benzophenone Derivatives

Biological Activity

4-Acetoxy-4'-ethoxybenzophenone (CAS No. 890099-83-9) is an organic compound belonging to the benzophenone family, characterized by the presence of acetoxy and ethoxy functional groups. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by scientific studies and data.

This compound has the molecular formula C17H16O4. It is synthesized through the acetylation of 4-hydroxybenzophenone using acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been explored in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in cultured macrophages. This inhibition may be mediated through the suppression of NF-κB activation, a key transcription factor involved in inflammatory responses .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. A study evaluated its effects on cancer cell lines, revealing that it induces apoptosis in breast cancer cells through the activation of caspase pathways. Additionally, it was observed to inhibit tumor growth in vivo in mouse models treated with carcinogens like DMBA (7,12-dimethylbenz[a]anthracene) .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Antimicrobial Action : The compound likely interacts with bacterial enzymes or membrane components, leading to cell lysis.

- Anti-inflammatory Mechanism : By inhibiting NF-κB signaling pathways, it reduces the expression of inflammatory mediators.

- Anticancer Effects : Induction of apoptosis in cancer cells is facilitated by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation.

Case Studies

- Antimicrobial Efficacy : A study conducted on various synthetic derivatives of benzophenones highlighted that this compound showed superior antimicrobial activity compared to its analogs, suggesting structural modifications enhance efficacy .

- In Vivo Cancer Study : In a controlled experiment using DMBA-induced tumorigenesis in rats, administration of this compound resulted in a significant reduction in tumor size compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.